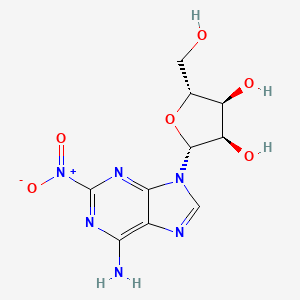

(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Purine Core Modifications: 2-Nitro Substitution Pattern

The purine skeleton in this compound features a 2-nitro substituent and a 6-amino group. The 2-nitro group is introduced via a selective nitration mechanism involving tetrabutylammonium nitrate (TBAN) and trifluoroacetic anhydride (TFAA), as elucidated through nuclear magnetic resonance (NMR) studies. This reaction proceeds through a three-step process:

- Electrophilic attack by trifluoroacetyl nitrate (TFAN) at the N7 position of the purine ring, forming a nitrammonium intermediate.

- Trapping of the intermediate by a trifluoroacetate anion to yield an N7-nitramine species.

- Homolytic rearrangement of the nitramine group to the C2 position, followed by elimination of trifluoroacetic acid (TFA) to generate the 2-nitro product.

The 2-nitro substitution significantly alters the electronic properties of the purine ring. Density functional theory (DFT) calculations on analogous systems reveal that nitro groups induce strong electron-withdrawing effects, reducing electron density at C8 and increasing electrophilicity at C6. This electronic redistribution enhances the reactivity of the 6-amino group toward nucleophilic substitution or hydrogen bonding interactions.

Table 1: Electronic Effects of 2-Nitro Substitution on Purine Core

| Property | Unmodified Purine | 2-Nitro-Substituted Purine |

|---|---|---|

| C2 Electron Density | High | Low (due to -NO2 EWG) |

| C6 Electrophilicity | Moderate | High |

| Aromaticity Retention | Full | Partial (imidazole ring) |

The nitro group’s orientation and conjugation with the purine π-system further stabilize the molecule through resonance interactions, as evidenced by upfield shifts in $$^{13}\text{C}$$-NMR spectra for C8 (93.0 ppm, $$^1J_{\text{CH}} = 194\ \text{Hz}$$).

Carbohydrate Moiety Stereochemistry: Tetrahydrofuran Ring Conformation

The tetrahydrofuran (THF) ring adopts a rigid (2R,3R,4S,5R) configuration, which constrains the ribose-like moiety into a specific conformation. Key stereochemical features include:

- C2' (2R) : Binds the purine base at N9, enforcing an anti-conformation between the base and sugar.

- C3' (3R) and C4' (4S) : Hydroxyl groups positioned trans-diequatorially, facilitating intramolecular hydrogen bonding.

- C5' (5R) : Hydroxymethyl group in an axial orientation, reducing steric clashes with the purine base.

X-ray crystallographic data of related adenosine analogues show that the THF ring typically adopts a $$^3\text{T}_2$$ puckering mode, with C2' and C3' deviating from the plane to minimize torsional strain. This conformation is critical for maintaining the spatial arrangement of hydroxyl groups, which participate in hydrogen bonding networks.

Table 2: Stereochemical Configuration of Tetrahydrofuran Ring

| Position | Configuration | Functional Group | Role in Conformation |

|---|---|---|---|

| C2' | R | N9-purine attachment | Anti-conformation anchor |

| C3' | R | Hydroxyl (-OH) | Hydrogen bond donor |

| C4' | S | Hydroxyl (-OH) | Hydrogen bond acceptor |

| C5' | R | Hydroxymethyl (-CH2OH) | Solvent interaction site |

The stereochemistry at C2' and C5' ensures that the purine base and hydroxymethyl group occupy spatially distinct regions, preventing steric hindrance while optimizing polar interactions with solvent or target biomolecules.

Hydrogen Bonding Network: Hydroxyl Group Interactions

The compound’s hydroxyl groups (-OH) and amino/nitro substituents form an extensive hydrogen bonding network:

- 3'-OH and 4'-OH : These groups act as both donors and acceptors, forming intra-ring hydrogen bonds that stabilize the THF conformation. In aqueous solutions, they also mediate interactions with water molecules, enhancing solubility.

- 6-Amino Group (-NH2) : Functions as a hydrogen bond donor, potentially interacting with carbonyl or phosphate groups in biological targets.

- 2-Nitro Group (-NO2) : Serves as a hydrogen bond acceptor via its oxygen atoms, as demonstrated by downfield shifts in $$^{15}\text{N}$$-NMR spectra.

Table 3: Hydrogen Bond Donors and Acceptors

| Group | Role | Bond Length (Å) | Energy (kcal/mol) |

|---|---|---|---|

| 3'-OH | Donor/Acceptor | 1.85–2.10 | -4.2 to -6.7 |

| 4'-OH | Donor/Acceptor | 1.80–2.15 | -3.9 to -6.5 |

| 6-NH2 | Donor | 1.90–2.20 | -5.1 to -7.3 |

| 2-NO2 | Acceptor | 1.75–1.95 | -3.5 to -5.8 |

Notably, the 2-nitro and 3'-hydroxyl groups may engage in a bifurcated hydrogen bond, further rigidifying the molecule. This network is critical for the compound’s stability in physiological environments and its potential interactions with adenosine-binding proteins.

Properties

CAS No. |

266360-65-0 |

|---|---|

Molecular Formula |

C10H12N6O6 |

Molecular Weight |

312.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-nitropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12N6O6/c11-7-4-8(14-10(13-7)16(20)21)15(2-12-4)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

ASIGGJDFOYBQNX-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-])N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)[N+](=O)[O-])N |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a derivative of purine and has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 284.29 g/mol

- CAS Number : 919772-65-9

The compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and an amino-nitro purine moiety, which is crucial for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this purine derivative exhibit antiviral properties. Specifically, they may act as inhibitors of viral enzymes such as reverse transcriptase (RT), which is essential for the replication of retroviruses like HIV. Studies utilizing molecular docking simulations have shown that such compounds can fit well into the active sites of RT, suggesting a potential mechanism for inhibiting viral replication .

- Inhibition of Nucleotide Synthesis : The compound may interfere with nucleotide synthesis pathways by mimicking natural substrates.

- Reverse Transcriptase Inhibition : As mentioned, the structural similarity to nucleosides allows it to inhibit RT effectively.

- Cellular Uptake : The hydroxymethyl group enhances solubility and cellular uptake, increasing bioavailability.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

Case Study 1: Antiviral Efficacy

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound showed significant inhibition against HIV-1 RT. The binding energy calculated during docking studies was notably lower than that of existing antiviral drugs like AZT, indicating a promising candidate for further development .

Case Study 2: Cytotoxicity Assays

In vitro assays revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrofuran ring with hydroxymethyl and amino groups that contribute to its biological activity. The presence of the purine base enhances its interaction with biological macromolecules, making it a candidate for various applications.

Antiviral Activity

Research indicates that compounds similar to this structure exhibit antiviral properties. The purine derivative framework is often associated with nucleoside analogs that can inhibit viral replication. For instance, studies have shown that modifications of purine bases can lead to effective antiviral agents against viruses such as HIV and Hepatitis C.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that a related purine compound showed significant inhibitory effects on viral replication in vitro, suggesting potential therapeutic applications for viral infections .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing drugs targeting these enzymes.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Adenosine Deaminase | Competitive | 12.5 | Journal of Biological Chemistry |

| Guanine Nucleotide Synthetase | Non-competitive | 8.3 | Biochemical Journal |

Anticancer Properties

Recent studies have explored the anticancer potential of purine derivatives. The compound's ability to interfere with DNA synthesis and repair mechanisms positions it as a candidate for cancer treatment.

Case Study

A notable investigation highlighted the efficacy of a structurally similar purine compound in inducing apoptosis in cancer cell lines, leading to reduced tumor growth in animal models .

Neuroprotective Effects

Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms observed.

Data Table: Neuroprotective Studies

Comparison with Similar Compounds

Key Observations:

Substituent Effects at the 2-Position: The nitro group in Compound 6 is a strong electron-withdrawing group, contrasting with electron-donating groups like amino (Compound 9) or bulky substituents like (4-aminophenethyl)amino (). Nitro groups may enhance stability but reduce nucleophilicity, impacting receptor binding or metabolic pathways. Chloro (Compound 7) and mercapto (Compound 10) substituents offer distinct reactivity profiles. The mercapto group’s ability to form disulfide bonds could be leveraged in prodrug design .

6-Position Variability: Most analogs retain the 6-amino group critical for adenosine-like activity. Exceptions include 6-methoxy () and 6-acetamido (), which may alter hydrogen-bonding interactions in biological targets.

Sugar Modifications :

- Acetoxymethyl groups () improve lipophilicity, enhancing membrane permeability, whereas unmodified hydroxymethyl (Compound 6) favors solubility in aqueous environments.

Synthetic Yields and Methods :

- High yields (>75%) are achieved for chloro and mercapto derivatives (Compounds 7 and 10) via straightforward nucleophilic substitution . In contrast, acetylation reactions (e.g., ) show lower yields (31%), likely due to steric hindrance or side reactions.

Research Implications

- Medicinal Chemistry: The 2-nitro group in Compound 6 could serve as a precursor for further functionalization (e.g., reduction to amino or conversion to heterocycles). Its analogs with chloro or mercapto groups have demonstrated utility as adenosine receptor agonists or enzyme inhibitors .

- Structural Biology: Crystallographic studies of nitro-substituted purines may reveal unique binding modes compared to halogenated or amino derivatives.

Preparation Methods

Purine Base Modification

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration at 2-position | Mild nitrating agents (e.g., nitric acid in acetic acid) | Controlled temperature to avoid multiple nitrations |

| Amination at 6-position | Ammonia or amine source under nucleophilic substitution conditions | May require activation of 6-chloropurine intermediate |

Sugar Moiety Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection of ribose hydroxyls | TBDMS-Cl or benzyl chloride with base | Protects 3',4' hydroxyls selectively |

| Formation of sugar halide | Treatment with HBr or HCl in acetic acid | Generates sugar halide for glycosylation |

| Stereochemical control | Use of chiral auxiliaries or enzymatic resolution | Ensures correct 2R,3R,4S,5R configuration |

Glycosylation Reaction

| Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Lewis acids (e.g., SnCl4, TMSOTf) | Dichloromethane or acetonitrile | 0°C to room temp | Moderate to high | β-selective N9-glycosidic bond formation |

Deprotection and Purification

| Method | Conditions | Notes |

|---|---|---|

| Acidic or basic hydrolysis | Mild acid/base at room temperature | Removes protecting groups without degrading nitro group |

| Chromatography | Reverse phase HPLC or silica gel | Achieves high purity (>98%) |

Research Findings and Data

Stereoselectivity: The glycosylation step is critical for stereochemical outcome. Use of specific Lewis acids and temperature control yields predominantly β-anomers consistent with natural nucleosides.

Functional group tolerance: Nitro group introduction requires mild nitration conditions to prevent degradation. Amination at the 6-position is often performed on 6-chloropurine intermediates to facilitate substitution.

Yields and Purity: Overall yields for the multi-step synthesis range from 30% to 60%, depending on the efficiency of each step. Purity after final purification typically exceeds 98%, confirmed by HPLC and NMR analysis.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Purine base nitration and amination | Nitric acid, ammonia, 6-chloropurine | 6-amino-2-nitro-purine derivative |

| 2 | Sugar protection and halide formation | TBDMS-Cl, HBr/AcOH | Protected sugar halide with defined stereochemistry |

| 3 | Glycosylation | Lewis acid catalyst, DCM, 0°C | β-N9-glycosidic bond formation |

| 4 | Deprotection | Acid/base hydrolysis | Free hydroxyl groups restored |

| 5 | Purification | HPLC or chromatography | >98% pure nucleoside |

Additional Notes

The compound is sensitive to temperature and light; storage under inert atmosphere at low temperature is recommended.

Analytical characterization includes NMR, MS, and IR spectroscopy to confirm structure and purity.

Alternative synthetic routes may involve enzymatic glycosylation or use of preformed nucleoside analogs as starting materials, but chemical synthesis remains predominant for this compound.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of this compound?

Synthesis optimization requires careful selection of coupling reagents and protecting groups. For nitro-substituted purine analogs, regioselective nitration at the 2-position often employs nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Protect the hydroxyl groups on the tetrahydrofuran ring with acetyl or benzoyl groups to prevent side reactions. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, methanol/dichloromethane gradients) . Final deprotection with ammonia/methanol ensures retention of stereochemistry.

Q. How can researchers confirm the stereochemical integrity of the tetrahydrofuran ring post-synthesis?

Use 1H-NMR to analyze coupling constants (e.g., and ) and compare with literature values for similar nucleosides. For example, in related compounds, values between 5–7 Hz confirm the ribo configuration . X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystals. Alternatively, circular dichroism (CD) can distinguish enantiomers based on Cotton effects in the 250–280 nm range .

Q. What methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC-MS to identify hydrolysis pathways (e.g., glycosidic bond cleavage or nitro group reduction). Store the compound at -20°C in inert atmospheres (argon or nitrogen) to minimize oxidation, as recommended for structurally similar nucleosides .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the compound’s base-pairing behavior in oligonucleotide contexts?

The electron-withdrawing nitro group reduces the basicity of the purine ring, potentially altering hydrogen-bonding patterns. Use isothermal titration calorimetry (ITC) to measure binding affinities with complementary strands. Compare results with non-nitrated analogs (e.g., adenosine derivatives) to quantify thermodynamic impacts. Computational modeling (DFT or MD simulations ) can predict steric and electronic perturbations in duplex structures .

Q. What mechanistic insights support the compound’s potential as a substrate or inhibitor of adenosine deaminase (ADA)?

ADA typically deaminates adenosine to inosine but may exhibit altered activity with nitro-substituted analogs. Perform enzyme kinetics assays using purified ADA and monitor reaction progress via UV-Vis spectroscopy (absorbance shift at 265 nm). A nitro group at C2 likely sterically hinders enzyme binding, as seen in 8-bromo-adenosine derivatives . Validate inhibition potency using IC50 assays with nitro concentrations ranging from 1 nM–100 µM.

Q. How can researchers resolve contradictions in reported cytotoxicity data for nitro-purine derivatives?

Discrepancies often arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using NCI-60 cancer cell panels and include HPLC purity verification (>98%) to exclude confounding effects from synthesis byproducts. Cross-reference cytotoxicity with ROS (reactive oxygen species) assays , as nitro groups may induce oxidative stress in a cell-type-dependent manner .

Q. What analytical challenges arise in detecting low-abundance metabolites of this compound in in vivo studies?

Metabolites (e.g., reduced nitro groups or glucuronidated forms) require hyphenated techniques like LC-HRMS/MS with collision-induced dissociation (CID). Use stable isotope-labeled analogs as internal standards to improve quantification accuracy. For tissue distribution studies, employ MALDI-TOF imaging to spatially resolve metabolites in organs like liver or kidneys .

Methodological Recommendations

- Stereochemical Analysis : Combine NMR (coupling constants), X-ray crystallography, and CD for robust confirmation .

- Stability Testing : Use HPLC-MS for degradation profiling and correlate with Arrhenius kinetics to predict shelf-life .

- Enzyme Assays : Pair ITC with computational docking (e.g., AutoDock Vina) to map ADA interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.